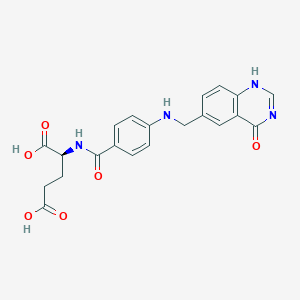
2-Desamino-5,8-dideazafolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desamino-5,8-dideazafolic acid (DDA) is a synthetic analog of folic acid, which is an essential vitamin for the human body. DDA has been extensively studied due to its potential as an anticancer agent and its ability to inhibit the growth of various microorganisms.
Mecanismo De Acción
2-Desamino-5,8-dideazafolic acid works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 2-Desamino-5,8-dideazafolic acid inhibits this enzyme by binding to the active site of thymidylate synthase and preventing the conversion of dUMP to dTMP.
Efectos Bioquímicos Y Fisiológicos
2-Desamino-5,8-dideazafolic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-Desamino-5,8-dideazafolic acid inhibits the enzyme thymidylate synthase, which is essential for DNA synthesis. Physiologically, 2-Desamino-5,8-dideazafolic acid has been shown to inhibit the growth of various cancer cell lines and microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Desamino-5,8-dideazafolic acid has several advantages for lab experiments, including its ability to inhibit the growth of various cancer cell lines and microorganisms. However, 2-Desamino-5,8-dideazafolic acid also has several limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of 2-Desamino-5,8-dideazafolic acid. One direction is to further investigate its potential as an anticancer agent, including its ability to inhibit the growth of various cancer cell lines and its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential as an antimicrobial agent, including its ability to inhibit the growth of various microorganisms and its potential as a treatment for infectious diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-Desamino-5,8-dideazafolic acid and to investigate its potential side effects.
Métodos De Síntesis
2-Desamino-5,8-dideazafolic acid can be synthesized by several methods, including the reaction of 2-amino-4,6-dichloropyrimidine with 5,6,7,8-tetrahydrofolic acid, or by the reaction of 2-amino-4,6-dichloropyrimidine with 5,6,7,8-tetrahydro-2'-deoxyfolic acid. Both of these methods involve the removal of the 2-amino group from the pyrimidine ring of folic acid, resulting in the formation of 2-Desamino-5,8-dideazafolic acid.
Aplicaciones Científicas De Investigación
2-Desamino-5,8-dideazafolic acid has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. 2-Desamino-5,8-dideazafolic acid works by inhibiting the enzyme thymidylate synthase, which is essential for DNA synthesis in cancer cells. 2-Desamino-5,8-dideazafolic acid has also been studied for its ability to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites.
Propiedades
Número CAS |
106585-70-0 |
|---|---|
Nombre del producto |
2-Desamino-5,8-dideazafolic acid |
Fórmula molecular |
C21H20N4O6 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H20N4O6/c26-18(27)8-7-17(21(30)31)25-19(28)13-2-4-14(5-3-13)22-10-12-1-6-16-15(9-12)20(29)24-11-23-16/h1-6,9,11,17,22H,7-8,10H2,(H,25,28)(H,26,27)(H,30,31)(H,23,24,29)/t17-/m0/s1 |
Clave InChI |
CSROEJXVRAZBAD-KRWDZBQOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=CNC3=O |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NC=NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



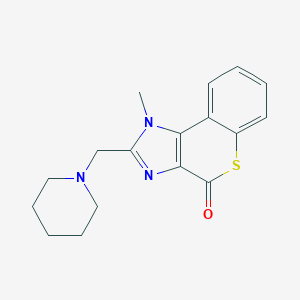
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
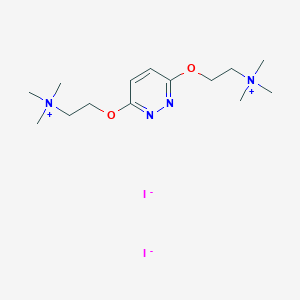
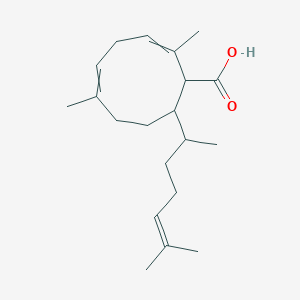
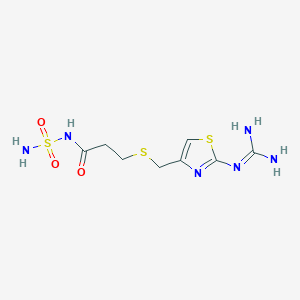
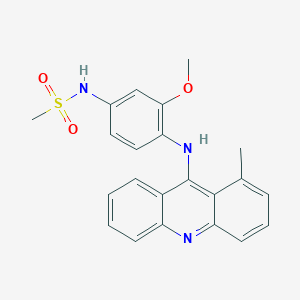
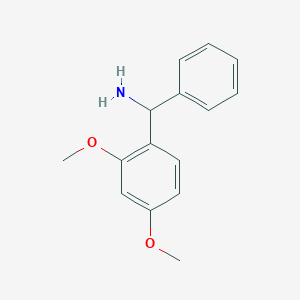
![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
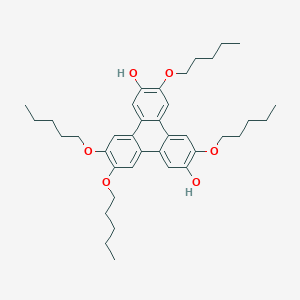
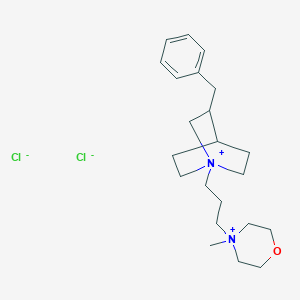
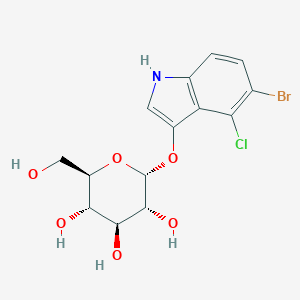
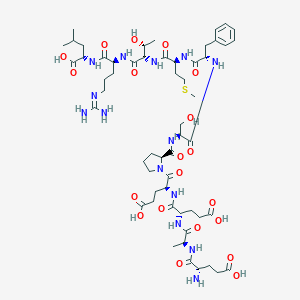
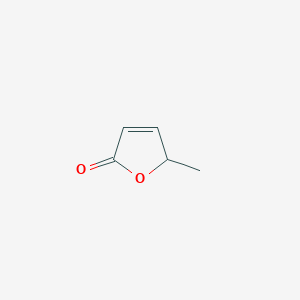
![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)